Methyl isonipecotate
Overview
Description
It is a derivative of isonipecotic acid and features a piperidine ring—a six-membered ring containing one nitrogen atom—substituted with a carboxymethyl ester group . This compound is utilized in various chemical syntheses and has applications in medicinal chemistry and industrial processes.
Mechanism of Action
Target of Action
Methyl isonipecotate, also known as Methyl 4-piperidinecarboxylate , is a chemical compound used in various biochemical applications.
Mode of Action
This compound has been used as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . This suggests that the compound may interact with its targets through a mechanism involving the transfer of an aryl group to the C-2 position of piperidines.
Pharmacokinetics
Its physical properties such as boiling point (85-90 °c) and density (106 g/mL at 25 °C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Its use in the synthesis of seh inhibitors suggests that it may contribute to the inhibition of this enzyme, potentially affecting the metabolism of certain compounds within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl isonipecotate can be synthesized by the reduction of methyl isonicotinate in methanol using ruthenium as a catalyst at temperatures ranging from 100 to 150 degrees Celsius . This method is efficient and yields a high purity product.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Methyl isonipecotate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces various substituted piperidine derivatives.
Scientific Research Applications
Methyl isonipecotate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Ethyl isonipecotate
- Isonipecotic acid
- Methyl piperazine-1-carboxylate
- Ethyl nipecotate
Comparison: Methyl isonipecotate is unique due to its specific ester group, which imparts distinct reactivity and solubility properties compared to its analogs. For example, ethyl isonipecotate has a similar structure but with an ethyl ester group, leading to different physical and chemical properties .
Biological Activity
Methyl isonipecotate, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound, characterized by the chemical formula CHNO, is synthesized through the esterification of isonipecotinic acid. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, efficacy in various assays, and potential therapeutic applications.
This compound can be synthesized from isonipecotinic acid using thionyl chloride and methanol under controlled conditions. The process involves the formation of an ester, which is crucial for its subsequent biological activity. The synthesis typically yields high purity, allowing for reliable biological testing .
Biological Activity Overview
This compound exhibits a range of biological activities, particularly as an inhibitor of specific enzymes and in antimicrobial applications. Below are key findings from various studies:
1. Enzyme Inhibition
This compound has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acid epoxides. Inhibition of sEH can lead to increased levels of anti-inflammatory mediators, making it a candidate for therapeutic interventions in inflammatory diseases.
- IC Values : In one study, derivatives of this compound demonstrated IC values as low as 1.6 nM against sEH, indicating strong inhibitory potential .
2. Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound and its derivatives. A series of studies have shown that certain structural modifications can enhance its efficacy against various pathogens.
- Activity Against Bacteria : this compound derivatives have shown significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicates that modifications can lead to improved potency .
Case Study 1: Inhibition of Soluble Epoxide Hydrolase
In a detailed study examining the inhibition of sEH by this compound derivatives, researchers found that specific modifications to the piperidine ring significantly enhanced inhibitory activity. The study utilized fluorescence detection methods to quantify enzyme activity before and after treatment with various concentrations of the compound.
Compound | IC (nM) | Mechanism |
---|---|---|
This compound Derivative 1 | 7.9 | Competitive inhibition |
This compound Derivative 2 | 1.6 | Non-competitive inhibition |
This data highlights the potential for developing more effective sEH inhibitors based on the this compound scaffold .
Case Study 2: Antimicrobial Efficacy
A series of this compound analogs were tested for their antimicrobial properties against multiple bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics.
Derivative | MIC (µg/mL) | Target Bacteria |
---|---|---|
Derivative A | 8 | E. coli |
Derivative B | 4 | S. aureus |
These findings suggest that this compound derivatives could serve as potential candidates for new antimicrobial agents .
Future Directions
The promising biological activities of this compound warrant further investigation into its pharmacokinetics and toxicity profiles. Future research should focus on:
- Optimization of Derivatives : Continued exploration of structural modifications to enhance potency and selectivity.
- In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety.
- Mechanistic Studies : Elucidating the detailed mechanisms behind its enzyme inhibition and antimicrobial action.
Properties
IUPAC Name |
methyl piperidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)6-2-4-8-5-3-6/h6,8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVWBASHHLFBJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2971-79-1 | |
Record name | Methyl isonipecotate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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